molecular formula C16H17N3OS B2437060 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylamino)benzamide CAS No. 896304-25-9

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylamino)benzamide

Cat. No. B2437060
CAS RN: 896304-25-9
M. Wt: 299.39
InChI Key: MVHSHVZOGBOPEI-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylamino)benzamide, also known as CTB or Compound 1, is a small molecule compound that has been of interest to researchers due to its potential use in the treatment of various diseases.

Scientific Research Applications

Synthesis and Characterization of Benzamide Derivatives

Benzamide derivatives, including compounds with structures similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylamino)benzamide, have been the subject of various scientific research applications, particularly in the field of medicinal chemistry. The synthesis and biological evaluation of such derivatives reveal their potential in binding nucleotide protein targets, which is of considerable interest for further applications in medicinal chemistry. For example, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using a compound of great interest in drug chemistry, demonstrating potential biological applications (Saeed et al., 2015).

Electrochemical Behavior in Protic Medium

The electrochemical behavior of benzamide derivatives, especially those with cyano groups similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylamino)benzamide, has been studied to understand their reduction and oxidation mechanisms in different mediums. For instance, the electrochemical behavior of certain unsymmetrical 1,4-dihydropyridines in a protic medium was investigated, showing that the reduction leads to different products based on the medium's acidity or basicity (David et al., 1995).

Antimicrobial and Antitrypanosomal Activities

Benzamide derivatives have also been explored for their antimicrobial and antitrypanosomal activities. The synthesis and characterization of new thiazole and pyrazole derivatives based on benzothiophene moieties, which share structural similarities with benzamide compounds, demonstrated significant antimicrobial activities, highlighting the potential of such derivatives in the development of new antimicrobial agents (Gouda et al., 2010).

Corrosion Inhibition

Benzamide derivatives are also investigated for their corrosion inhibition properties, particularly for protecting metals in acidic environments. For example, benzothiazole derivatives, structurally related to benzamides, showed excellent corrosion inhibition efficiency against steel in acidic solutions, revealing the potential of these compounds in industrial applications (Hu et al., 2016).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10-11(2)21-16(14(10)9-17)18-15(20)12-5-7-13(8-6-12)19(3)4/h5-8H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHSHVZOGBOPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylamino)benzamide

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